![molecular formula C14H11N3O B598682 N-Phenylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 15833-22-4](/img/structure/B598682.png)
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
“N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through a multi-step process . The synthesis of these compounds often involves the condensation of 2-aminopyridines with α-bromoketones . The yields from this process can be quite high, ranging from 93% to 97% .Molecular Structure Analysis
The molecular structure of “N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” is likely to be similar to other imidazo[1,2-a]pyridine compounds. These compounds are fused bicyclic heterocycles .Scientific Research Applications
COX-2 Inhibitors
“N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” and its derivatives have been studied for their potential as selective COX-2 inhibitors . COX-2, or Cyclooxygenase-2, is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators. Inhibiting COX-2 can help reduce inflammation, pain, and fever caused by prostaglandins .
Anti-Inflammatory Drugs
The compound has been evaluated as a potential ingredient in non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are used for the treatment of pain, fever, and inflammation, but some side effects, such as gastrointestinal ulcers, limit their use .
Pain Management
The compound has shown promise in the field of pain management . In particular, one derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited high potency and selectivity against the COX-2 enzyme .
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives, a class of aromatic heterocycles to which “N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” belongs, have been reported to have potential in optoelectronic devices .
Sensors
These compounds have also been explored for their potential use in sensors . Their luminescent properties make them particularly interesting for this application .
Anti-Cancer Drugs
Imidazo[1,2-a]pyridine derivatives have been studied for their potential as anti-cancer drugs . Their ability to interact with various biological targets makes them promising candidates for this field .
Emitters for Confocal Microscopy and Imaging
The luminescent properties of these compounds also make them useful as emitters for confocal microscopy and imaging . This could have significant implications for medical and biological research .
Iridium Complexes
There has been research into the synthesis and characterization of novel iridium complexes with ligands of 2-phenylimidazo[1,2-a]pyridines . These complexes have potential applications in various fields, including materials science and pharmaceuticals .
Future Directions
Imidazo[1,2-a]pyridine compounds, including “N-Phenylimidazo[1,2-a]pyridine-3-carboxamide”, could potentially be developed into new drugs for the treatment of tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine compounds could play a significant role in this effort .
Mechanism of Action
Target of Action
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide is a compound that has been recognized for its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to interact with their targets, leading to changes that result in their anti-tuberculosis activity .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to affect various biochemical pathways, leading to their wide range of pharmacological activities .
Pharmacokinetics
The compound’s molecular weight is 237257 Da , which may influence its bioavailability.
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been reported , suggesting that the compound’s synthesis can be influenced by environmental conditions.
properties
IUPAC Name |
N-phenylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-17(12)13/h1-10H,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZXJRXEXOTKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C3N2C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743396 |
Source
|
Record name | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |
CAS RN |
15833-22-4 |
Source
|
Record name | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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